molecular formula C18H14ClNO4S B2856854 2-((1-(3-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 831209-09-7

2-((1-(3-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No. B2856854
CAS RN: 831209-09-7
M. Wt: 375.82
InChI Key: JITBZEXMPJKBOA-UHFFFAOYSA-N
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Description

Tolfenamic acid is an aminobenzoic acid that is anthranilic acid in which one of the hydrogens attached to the nitrogen is replaced by a 3-chloro-2-methylphenyl group . It is used specifically for relieving the pain of migraine and also shows anticancer activity .


Molecular Structure Analysis

The molecular formula of Tolfenamic acid is C14H12ClNO2 . The molecular weight is 261.70 g/mol .


Chemical Reactions Analysis

Tolfenamic acid is known to inhibit the activity of the enzymes cyclooxygenase (COX) I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes .

Scientific Research Applications

Antioxidant Activity

  • Novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, containing various substituents, were synthesized and screened for antioxidant activity. Some compounds showed potent antioxidant effects, surpassing even well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

GC Analysis of Phenolic Acids

  • A study on phenolic acids, including derivatives of benzoic acid, demonstrated that they can be rapidly converted to derivatives amenable to gas chromatography (GC) analysis. This process aids in the analytical study of such compounds (Hušek, 1992).

Biological Imaging Applications

  • Zinpyr family dyes, including benzoic acid derivatives, were synthesized and characterized for biological imaging applications. These compounds demonstrated potential in confocal microscopy studies, indicating their utility in in vivo imaging (Nolan et al., 2006).

Photophysical Properties

  • Lanthanide-based coordination polymers assembled from derivatives of benzoic acid were studied for their crystal structures and photophysical properties. These polymers showed potential for light harvesting and luminescence applications (Sivakumar et al., 2011).

Supramolecular Liquid Crystals

  • Research on supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds, including benzoic acid derivatives, highlighted their potential in inducing and stabilizing liquid crystal phases (Naoum et al., 2010).

Cyclopolymerization Applications

  • Benzoic acid esters were used in the synthesis of ruthenium-based catalysts for cyclopolymerization, leading to the development of novel polymers with potential industrial applications (Mayershofer et al., 2006).

Organotin(IV) Complexes for Biological Applications

  • Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid were synthesized and characterized, demonstrating potential for antibacterial and antifungal applications (Shahid et al., 2005).

Solvent Selection for Molecular Systems

  • A study focused on the solubility properties of compounds including benzoic acid derivatives, aiding in solvent selection for molecular heterojunction systems. This research is pivotal in optimizing materials for energy applications (Walker et al., 2011).

Mechanism of Action

Tolfenamic acid exerts its effects through COX-dependent and independent pathways. Specifically, this agent induces the production of reactive oxygen species, causes DNA damage, increases nuclear factor-kappa B (NF-kB) activation and the expression of activating transcription factor 3 (ATF3) and NSAID-activated gene-1 (NAG1), and inhibits the expression of specificity proteins (Sp), which reduces the expression of Sp-dependent anti-apoptotic and growth-promoting proteins .

Safety and Hazards

As with any medication, Tolfenamic acid should be used under the supervision of a healthcare provider. It is generally considered safe when used as directed, but it can cause side effects in some people .

properties

IUPAC Name

2-[1-(3-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4S/c1-10-12(19)6-4-7-13(10)20-16(21)9-15(17(20)22)25-14-8-3-2-5-11(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITBZEXMPJKBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

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